

An In-depth Technical Guide to Methyl 4-chloro-4-oxobutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-chloro-4-oxobutanoate

Cat. No.: B073677

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-4-oxobutanoate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its dual reactivity, stemming from the presence of both a methyl ester and an acyl chloride functional group, makes it an indispensable reagent in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and a thorough analysis of its spectroscopic data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Properties

Methyl 4-chloro-4-oxobutanoate is systematically named **methyl 4-chloro-4-oxobutanoate** according to IUPAC nomenclature. It is also known by several synonyms, reflecting its structural components.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
IUPAC Name	methyl 4-chloro-4-oxobutanoate	[1]
Synonyms	Methyl succinyl chloride, 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride	
CAS Number	1490-25-1	[2]
Molecular Formula	C ₅ H ₇ ClO ₃	[2]
Molecular Weight	150.56 g/mol	[2]
Appearance	Colorless to almost colorless clear liquid	
Boiling Point	58-65 °C at 3 mmHg	
Density	1.223 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.44	

Spectroscopic Data

A thorough understanding of the spectroscopic signature of **Methyl 4-chloro-4-oxobutanoate** is critical for reaction monitoring and product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for **Methyl 4-chloro-4-oxobutanoate** is not readily available in the searched literature, typical chemical shifts for similar structures can be predicted.

- ¹H NMR: The proton spectrum is expected to show a singlet for the methyl ester protons (CH₃) around 3.7 ppm. Two triplet signals are anticipated for the methylene protons (CH₂CH₂), with the one adjacent to the ester group appearing further downfield than the one adjacent to the acyl chloride.

- ^{13}C NMR: The carbon spectrum would likely exhibit a signal for the methyl ester carbon around 52 ppm. The two methylene carbons would appear in the 25-45 ppm range. The ester carbonyl carbon would resonate around 173 ppm, while the more electrophilic acyl chloride carbonyl carbon would be further downfield, typically above 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups in **Methyl 4-chloro-4-oxobutanoate**.

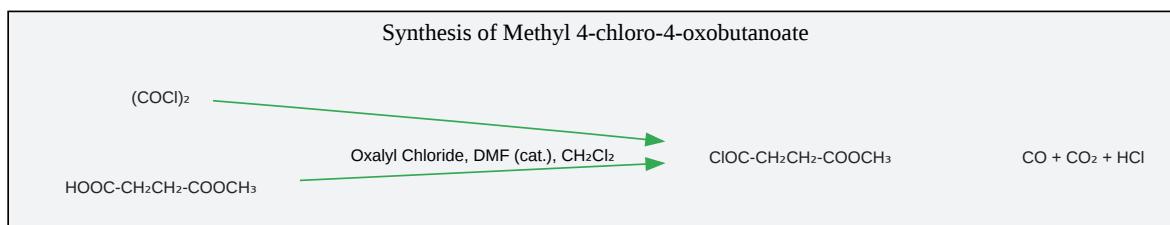
Table 2: Predicted Infrared Absorption Peaks

Wavenumber (cm^{-1})	Functional Group	Description
~1810	C=O	Acyl chloride, sharp, strong absorption
~1740	C=O	Methyl ester, sharp, strong absorption
~1200	C-O	Ester C-O stretch
~2950	C-H	Aliphatic C-H stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **Methyl 4-chloro-4-oxobutanoate** would lead to a characteristic fragmentation pattern.

Table 3: Predicted Mass Spectrometry Fragmentation


m/z	Fragment Ion	Proposed Fragmentation Pathway
150/152	$[\text{C}_5\text{H}_7\text{ClO}_3]^+$	Molecular ion peak (with $\text{M}+2$ isotope peak for ^{37}Cl)
119	$[\text{C}_4\text{H}_4\text{ClO}_2]^+$	Loss of methoxy radical ($\cdot\text{OCH}_3$)
115	$[\text{C}_5\text{H}_7\text{O}_3]^+$	Loss of chlorine radical ($\cdot\text{Cl}$)
91	$[\text{C}_4\text{H}_3\text{O}_2]^+$	Loss of HCl and subsequent rearrangement
59	$[\text{COOCH}_3]^+$	Methylester fragment

Synthesis of Methyl 4-chloro-4-oxobutanoate

A common and efficient method for the synthesis of **Methyl 4-chloro-4-oxobutanoate** involves the reaction of monomethyl succinate with a chlorinating agent, such as oxaly chloride.

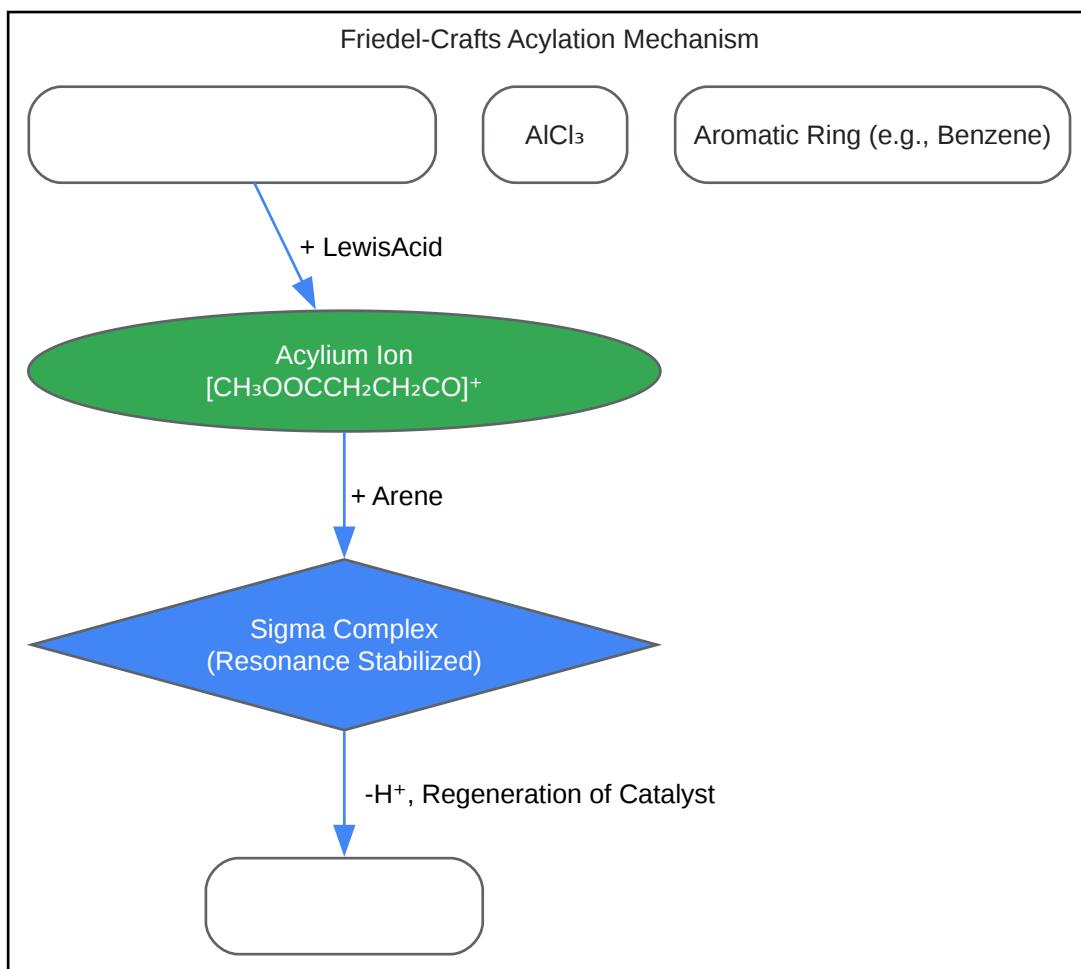
Experimental Protocol: Synthesis from Monomethyl Succinate

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl 4-chloro-4-oxobutanoate**.

Procedure:


- In a single-necked flask, dissolve 2.0 g of monomethyl succinate in 15 mL of dichloromethane.
- With stirring, add 3.9 g of oxalyl chloride dropwise.
- Add 1-2 drops of N,N-dimethylformamide (DMF) as a catalyst.
- Allow the reaction to proceed for 2 hours at room temperature.
- Concentrate the reaction mixture under reduced pressure to yield **Methyl 4-chloro-4-oxobutanoate**. A typical yield is around 91.3%.^[3]

Key Reactions and Applications in Synthesis

The dual functionality of **Methyl 4-chloro-4-oxobutanoate** makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex molecules.

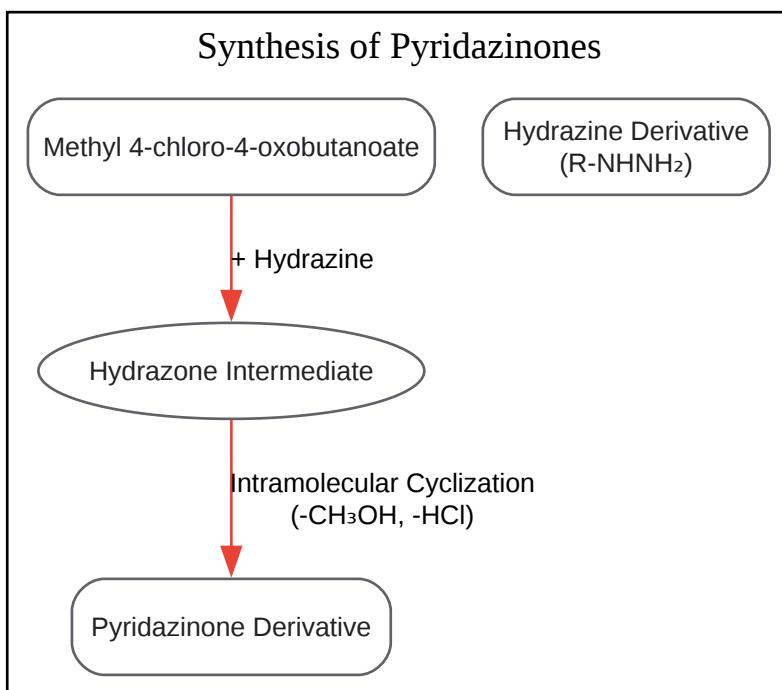
Friedel-Crafts Acylation

The acyl chloride moiety readily participates in Friedel-Crafts acylation reactions with aromatic and heteroaromatic compounds, catalyzed by a Lewis acid such as aluminum chloride (AlCl_3). This reaction forms a new carbon-carbon bond and introduces a keto-ester side chain to the aromatic ring.

[Click to download full resolution via product page](#)

Caption: Mechanism of Friedel-Crafts Acylation.

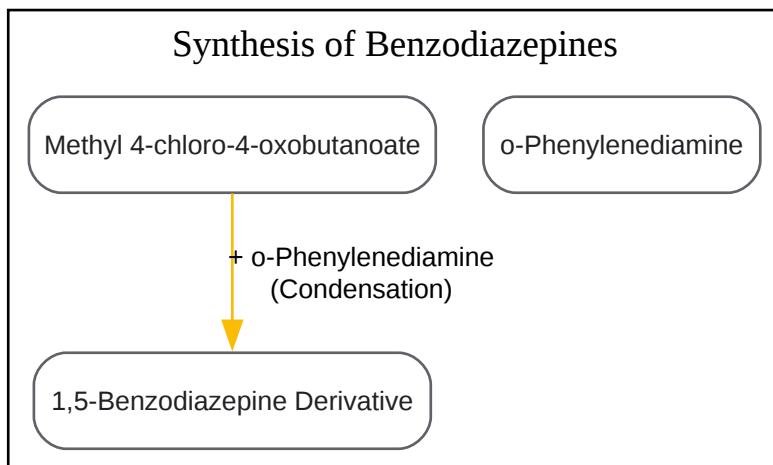
Experimental Protocol (General):


- To a cooled suspension of a Lewis acid (e.g., AlCl_3) in an inert solvent (e.g., dichloromethane), add **Methyl 4-chloro-4-oxobutanoate** dropwise.
- To this mixture, add the aromatic substrate, also dissolved in an inert solvent, while maintaining a low temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

- The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
- The organic layer is separated, washed, dried, and the solvent is removed to yield the crude product, which can be purified by chromatography or recrystallization.

Synthesis of Heterocyclic Compounds

Methyl 4-chloro-4-oxobutanoate is a key starting material for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.


Reaction with hydrazine derivatives leads to the formation of pyridazinone rings. This cyclocondensation reaction is a fundamental method for constructing this class of heterocycles, which are known to exhibit a range of biological activities including antimicrobial and anti-inflammatory properties.[4]

[Click to download full resolution via product page](#)

Caption: General pathway for Pyridazinone synthesis.

Condensation reactions with *o*-phenylenediamines can yield 1,5-benzodiazepine derivatives.^[5] ^[6] This class of compounds is well-known for its wide range of therapeutic applications, including anxiolytic, anticonvulsant, and sedative effects.^{[5][6]}

[Click to download full resolution via product page](#)

Caption: General pathway for Benzodiazepine synthesis.

Multi-step synthetic routes involving N-alkylation of pyrrole derivatives with reagents like bromoacetate, followed by further transformations and cyclization, can lead to the formation of the pyrrolo[1,2-a]pyrazine scaffold.^[7]^[8] While not a direct reaction, intermediates derived from **Methyl 4-chloro-4-oxobutanoate** could potentially be employed in such synthetic strategies.

Safety and Handling

Methyl 4-chloro-4-oxobutanoate is a corrosive and water-reactive substance that requires careful handling.

Table 4: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement	Precautionary Statements
alt text	Danger	H314: Causes severe skin burns and eye damage.	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.

It is essential to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Methyl 4-chloro-4-oxobutanoate is a highly valuable and versatile reagent in organic synthesis. Its ability to undergo a variety of chemical transformations, particularly Friedel-Crafts acylation and cyclocondensation reactions, makes it a key precursor for the synthesis of a diverse range of compounds, including important pharmaceutical intermediates. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Methyl 4-chloro-4-oxobutyrate (C5H7ClO3) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. byjus.com [byjus.com]
- 4. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-chloro-4-oxobutanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073677#iupac-name-for-methyl-4-chloro-4-oxobutanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com